Cas no 117969-88-7 (2-Pyrimidinol,4-amino-5-fluoro-)

4-Amino-5-fluoro-2-pyrimidinol is a fluorinated pyrimidine derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring both amino and fluoro substituents on the pyrimidine ring, enhances reactivity and selectivity, making it a valuable intermediate in the synthesis of nucleoside analogs and other bioactive compounds. The fluorine atom improves metabolic stability and binding affinity, while the amino group facilitates further functionalization. This compound is particularly relevant in the development of antiviral and anticancer agents due to its ability to mimic natural pyrimidine bases. High purity and consistent quality ensure reliable performance in synthetic applications.
2-Pyrimidinol,4-amino-5-fluoro- structure
117969-88-7 structure
Product Name:2-Pyrimidinol,4-amino-5-fluoro-
CAS No:117969-88-7
MF:C4H4FN3O
MW:129.092463493347
CID:131697
PubChem ID:3366
Update Time:2025-05-22

2-Pyrimidinol,4-amino-5-fluoro- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrimidinol,4-amino-5-fluoro-
    • 2-Pyrimidinol, 4-amino-5-fluoro- (9CI)
    • 6-Amino-5-fluoro-2(1H)-pyrimidinone
    • C4H4FN3O
    • Flucytosine 100 microg/mL in Acetonitrile:Water
    • NS00000532
    • SR-01000721885
    • HMS3393M04
    • 5-Fluorocytosin
    • AC-11748
    • Ro-2-9915
    • CCG-213434
    • SMR000059047
    • FLUCYTOSINE (MART.)
    • HSDB 3082
    • HMS2097L10
    • FLUCYTOSINE [MI]
    • BPBio1_000956
    • FLUCYTOSINE [ORANGE BOOK]
    • NSC-103805
    • Fluorcytosine
    • Flucytosine (USAN:USP:INN:BAN:JAN)
    • CHEBI:5100
    • Flucitosina
    • 2-Hydroxy-4-amino-5-fluoropyrimidine
    • 4-amino-5-fluoropyrimidin-2-ol
    • 130256-61-0
    • Flucytosone
    • BDBM50248003
    • 6-amino-5-fluoro-3-hydropyrimidin-2-one
    • 5-Flucytosine
    • 1LD
    • WLN: T6MVNJ DZ EF
    • AKOS004912683
    • SCHEMBL24063
    • FLUCYTOSINE [INN]
    • Prestwick0_000934
    • 2(1H)-Pyrimidinone, 4-amino-5-fluoro-)
    • D00323
    • 5-Fluorocytosine, Antibiotic for Culture Media Use Only
    • MFCD00006035
    • CAS-2022-85-7
    • Flucytosine,(S)
    • NC00087
    • Alcobon
    • BSPBio_000868
    • HMS3655G17
    • AM20090149
    • 6-amino-5-fluoropyrimidin-2(1H)-one
    • 6-Amino-2-oxo-5-fluoropyrimidine
    • 4-AMINO-2-HYDROXY-5-FLUOROPYRIMIDINE
    • NSC 103805
    • 5-Fluorocytosine, Vetec(TM) reagent grade, 99%
    • FLUCYTOSINE [EP MONOGRAPH]
    • EMTRICITABINE IMPURITY E
    • HMS1570L10
    • FT-0601273
    • Flucytosine (Ancobon)
    • Flucytosinum (INN-Latin)
    • AB00444223-16
    • SPBio_003037
    • Flucytosine, United States Pharmacopeia (USP) Reference Standard
    • SB57097
    • MLS000069463
    • 4-amino-5-fluoro-1,2-dihydropyrimidin-2-one
    • HMS2093J05
    • flucytosine
    • 4-Amino-5-fluoro-2-hyroxypyrimidine
    • Opera_ID_178
    • s1666
    • flucytosina
    • BP-30254
    • SY004438
    • Ancobon (TN)
    • 5-fluorocytosine Form I
    • FLUCYTOSINE [WHO-IP]
    • HY-B0139
    • HMS2051M04
    • SW197278-3
    • FLUCYTOSINE (EP MONOGRAPH)
    • NCGC00016599-05
    • 2(1H)-Pyrimidinone, 6-amino-5-fluoro-
    • FLUCYTOSINE [JAN]
    • BCP9000692
    • A814346
    • FLUCYTOSINE [USP MONOGRAPH]
    • 4-Amino-5-fluoro-1H-pyrimidin-2-one
    • EN300-117264
    • Flucytosine [USAN:USP:INN:BAN:JAN]
    • FLUCYTOSINE (USP IMPURITY)
    • MLS000759519
    • CS-1935
    • UNII-D83282DT06
    • Flucytosinum
    • 5-fluoro-cytosine
    • BCP0726000281
    • Flucytosine, European Pharmacopoeia (EP) Reference Standard
    • 4-AMINO-5-FLUOROPYRIMIDIN-2(1H)-ONE [WHO-IP]
    • EMTRICITABINE IMPURITY E [WHO-IP]
    • Flucytosine, Pharmaceutical Secondary Standard; Certified Reference Material
    • 2(1H)-Pyrimidinone, 4-amino-5-fluoro-
    • KS-1060
    • MLS001424013
    • Flucytosine, 5-Fluorocytosine
    • FLUCYTOSINE [MART.]
    • 6-amino-5-fluoro-1H-pyrimidin-2-one
    • Flucitosina [DCIT]
    • NSC-759130
    • 117969-88-7
    • FLUCYTOSINE [USP IMPURITY]
    • Q238490
    • Cytosine, 5-fluoro-
    • NSC103805
    • FLUCYTOSINE (USP MONOGRAPH)
    • Flucytosine 2.0 mg/ml in Methanol
    • HMS3373L05
    • ST028644
    • F-3010
    • NCGC00016599-01
    • FLUCYTOSINE [USAN]
    • Tox21_110515
    • 6-amino-5-fluoro-2(1H)-pyrimidinone;5-FLUOROCYTOSINE
    • NSC759130
    • Prestwick2_000934
    • Flucytosine (JP17/USP/INN)
    • 5-fluoro cytosine
    • Z1201621875
    • 4-amino-5-fluoro-pyrimidin-2-ol
    • MLS001076503
    • AB00513969-02
    • HMS3714L10
    • ALA-ALA-PHEP-NITROANILIDE
    • Flucytosine [USAN)
    • FLUCYTOSINE (USP-RS)
    • 5-FLUORO-4-IMINO-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE
    • 4-Amino-5-fluoropyrimidin-2(1H)-one
    • Flucytosinum [INN-Latin]
    • 5-Flurocytosine
    • EINECS 217-968-7
    • Flucytosine for system suitability
    • 5-Fluorocystosine
    • BRD-K82143716-001-15-7
    • CCG-100837
    • NCGC00016599-04
    • HMS2233I14
    • D01AE21
    • 5-Fluorocytosine
    • Flucytosin
    • AKOS030241326
    • GS-5578
    • EC 217-968-7
    • Prestwick3_000934
    • Ancoban
    • DTXCID403059
    • FLUCYTOSINE [USP-RS]
    • DB01099
    • 4-Amino-5-fluoro-2(1H)-pyrimidinone
    • F0321
    • 5-fluorocytosine Form II
    • Ancobon
    • 4-Amino-5-fluoro-2-hydroxypyrimidine
    • Flucytosinum (Latin)
    • Cytosine, 5-fluoro- (6CI,7CI,8CI)
    • FLUCYTOSINUM [WHO-IP LATIN]
    • FLUCYTOSINE [WHO-DD]
    • Fluocytosine
    • 5-FLUOROCYTOSINE [WHO-IP]
    • Ancotil
    • Ro 29915 E/265601
    • Ro 2-9915
    • Flourocytosine
    • 2022-85-7
    • AB00513969_04
    • 2-Pyrimidinol, 4-amino-5-fluoro-
    • D83282DT06
    • BCP02877
    • 5-fluorocytocine
    • 6-amino-5-fluoro-1,2-dihydropyrimidin-2-one
    • SR-01000721885-5
    • CPD000059047
    • DTXSID3023059
    • Ancotyl
    • H10295
    • J02AX01
    • Fluorocytosine
    • Prestwick1_000934
    • NCI60_000093
    • AB00513969
    • FLUCYTOSINE [HSDB]
    • CHEMBL1463
    • 5-Fluorocytosine (5-FC)
    • 4-AMINO-5-FLUORO-2(1H)-PYRIMIDINE
    • Flucytosine for system suitability, European Pharmacopoeia (EP) Reference Standard
    • Ro-29915
    • AKOS015896898
    • SCHEMBL14696800
    • FT-0695664
    • 5-FC
    • Pharmakon1600-01505429
    • AKOS005063821
    • NCGC00016599-02
    • AB00513969_03
    • Tox21_110515_1
    • Inchi: 1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
    • InChI Key: XRECTZIEBJDKEO-UHFFFAOYSA-N
    • SMILES: FC1C=NC(NC=1N)=O

Computed Properties

  • Exact Mass: 129.03392
  • Monoisotopic Mass: 129.034
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.5A^2
  • XLogP3: -0.9

Experimental Properties

  • Color/Form: White crystalline solid
  • Density: 1.73
  • Melting Point: 296℃
  • Boiling Point: 298
  • Flash Point: 296
  • Refractive Index: 1.613
  • PSA: 67.48
  • LogP: 0.07240

2-Pyrimidinol,4-amino-5-fluoro- Security Information

  • Storage Condition:2-8°C

2-Pyrimidinol,4-amino-5-fluoro- Pricemore >>

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2-Pyrimidinol,4-amino-5-fluoro- Related Literature

Additional information on 2-Pyrimidinol,4-amino-5-fluoro-

2-Pyrimidinol,4-amino-5-fluoro- (CAS No. 117969-88-7): A Comprehensive Overview

2-Pyrimidinol,4-amino-5-fluoro- is a structurally unique organic compound with the CAS registry number 117969-88-7. This compound belongs to the class of pyrimidinols, which are heterocyclic aromatic compounds with a pyrimidine ring containing an hydroxyl group. The presence of an amino group at the 4-position and a fluorine atom at the 5-position introduces distinct electronic and steric properties, making this compound a subject of interest in various fields of chemistry and materials science.

The synthesis of 2-Pyrimidinol,4-amino-5-fluoro- involves multi-step organic reactions, often utilizing intermediates such as aminopyrimidine derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. Researchers have explored the use of transition metal catalysts, such as palladium and copper complexes, to facilitate key steps like coupling reactions and oxidation processes.

The structural uniqueness of 2-Pyrimidinol,4-amino-5-fluoro- has led to its application in drug discovery programs. The compound serves as a valuable building block for constructing bioactive molecules with potential therapeutic applications. For instance, studies have shown that derivatives of this compound exhibit promising activity against various enzymes involved in neurodegenerative diseases. The amino group at the 4-position plays a critical role in hydrogen bonding interactions, while the fluorine atom at the 5-position enhances lipophilicity and metabolic stability.

In addition to its role in medicinal chemistry, 2-Pyrimidinol,4-amino-5-fluoro- has been explored for its potential in materials science. The compound's ability to form stable coordination complexes with metal ions makes it a candidate for designing novel materials with applications in sensing and catalysis. Recent research has focused on its use as a ligand in metal-organic frameworks (MOFs), where it contributes to the formation of porous structures with high surface areas.

The electronic properties of 2-Pyrimidinol,4-amino-5-fluoro- have also been studied extensively using computational methods. Density functional theory (DFT) calculations have revealed insights into its frontier molecular orbitals and reactivity patterns. These studies have provided a foundation for understanding its behavior in various chemical transformations and its interaction with biological systems.

Furthermore, 2-Pyrimidinol,4-amino-5-fluoro- has been utilized as a precursor for synthesizing advanced materials such as graphene-like carbon nitrides. The amino group facilitates nucleophilic attacks during polymerization processes, leading to the formation of covalent networks with unique optical and electronic properties.

In conclusion, 2-Pyrimidinol,4-amino-5-fluoro- (CAS No. 117969-88-7) is a versatile compound with significant potential in multiple scientific domains. Its unique structure enables diverse applications ranging from drug discovery to materials science. Ongoing research continues to uncover new avenues for exploiting its properties, underscoring its importance as a valuable molecule in modern chemistry.

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